molecular formula C23H29NO9 B1141069 Galanthamine beta-D-Glucuronide CAS No. 464189-56-8

Galanthamine beta-D-Glucuronide

Número de catálogo: B1141069
Número CAS: 464189-56-8
Peso molecular: 463.5 g/mol
Clave InChI: YWSWSACTOVQVLT-XQOVBZHCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Galanthamine beta-D-Glucuronide: is a metabolite of galanthamine, an alkaloid derived from various plants such as Galanthus nivalis (common snowdrop) and other members of the Amaryllidaceae family. Galanthamine is known for its use in the treatment of Alzheimer’s disease due to its ability to inhibit acetylcholinesterase. This compound is formed in the body as a result of the glucuronidation of galanthamine, which enhances its solubility and facilitates its excretion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of galanthamine beta-D-Glucuronide typically involves the glucuronidation of galanthamine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to galanthamine. Chemical glucuronidation can be performed using glucuronic acid derivatives under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms or plant cell cultures to produce the compound in large quantities. These methods offer a sustainable and scalable approach to meet the demand for this metabolite .

Análisis De Reacciones Químicas

Types of Reactions: Galanthamine beta-D-Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the glucuronide moiety can release the parent compound, galanthamine. Oxidation and reduction reactions can modify the functional groups on the galanthamine molecule, potentially altering its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include galanthamine (from hydrolysis) and various oxidized or reduced derivatives of galanthamine .

Aplicaciones Científicas De Investigación

Chemistry and Analytical Studies

Galanthamine beta-D-Glucuronide serves as a reference standard in analytical chemistry. It is utilized to study the metabolism and pharmacokinetics of galanthamine, providing insights into drug interactions and metabolic pathways involved in glucuronidation processes. Researchers employ this compound to validate analytical methods, ensuring accuracy in measuring drug concentrations in biological samples.

Biological Research

In biological studies, this compound is instrumental in investigating the metabolic pathways associated with glucuronidation. It aids researchers in understanding how various enzymes interact with substrates, thereby influencing drug metabolism and efficacy. The enzymatic processes involving uridine diphosphate glucuronosyltransferase enzymes are particularly significant in this context.

Medical Applications

This compound acts as a biomarker for monitoring galanthamine therapy in patients with Alzheimer’s disease. Its levels can indicate therapeutic adherence and effectiveness, assisting clinicians in tailoring treatment plans . Clinical studies have demonstrated that galanthamine can alleviate symptoms of Alzheimer’s by enhancing cholinergic transmission, and its glucuronide form may provide insights into patient responses to treatment.

Case Study 1: Alzheimer’s Disease Treatment

A study conducted on transgenic mice models (APP/PS1) demonstrated that chronic administration of galanthamine significantly improved cognitive performance while reducing amyloid-beta deposition and neuroinflammation . The findings suggest that this compound may play a role in modifying Alzheimer's pathophysiology by mitigating neurodegenerative processes.

Case Study 2: Pharmacokinetic Analysis

In a pharmacokinetic study involving radiolabeled galanthamine, it was observed that about 14-24% of the total radioactivity was attributed to its glucuronide metabolite eight hours post-dose . This highlights the importance of understanding the pharmacokinetic profile of this compound in optimizing dosing regimens for patients.

Mecanismo De Acción

Galanthamine beta-D-Glucuronide exerts its effects primarily through its parent compound, galanthamine. Galanthamine inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, galanthamine increases the levels of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is beneficial in treating cognitive symptoms associated with Alzheimer’s disease .

Comparación Con Compuestos Similares

Uniqueness: Galanthamine beta-D-Glucuronide is unique due to its formation through glucuronidation, which enhances its solubility and facilitates excretion. This property distinguishes it from other acetylcholinesterase inhibitors that may not undergo similar metabolic transformations .

Propiedades

Número CAS

464189-56-8

Fórmula molecular

C23H29NO9

Peso molecular

463.5 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H29NO9/c1-24-8-7-23-6-5-12(31-22-18(27)16(25)17(26)20(33-22)21(28)29)9-14(23)32-19-13(30-2)4-3-11(10-24)15(19)23/h3-6,12,14,16-18,20,22,25-27H,7-10H2,1-2H3,(H,28,29)/t12-,14-,16-,17-,18+,20-,22+,23-/m0/s1

Clave InChI

YWSWSACTOVQVLT-XQOVBZHCSA-N

SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O

SMILES isomérico

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

SMILES canónico

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O

Sinónimos

(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-yl β-D-Glucopyranosiduronic Acid; _x000B_

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.